Benzoyl-DL-Valine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

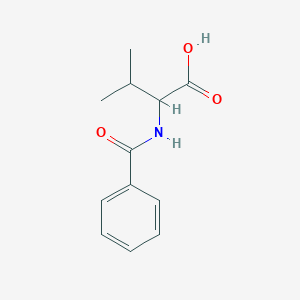

2-benzamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYQNOPLWKCHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280541 | |

| Record name | Benzoyl-dl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-80-6, 5699-79-6 | |

| Record name | 2901-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC32037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl-dl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2901-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N-Benzoyl-DL-Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-Benzoyl-DL-Valine from DL-Valine. The document details the underlying chemical principles, a step-by-step experimental protocol, and relevant quantitative data. This guide is intended to serve as a valuable resource for researchers and professionals involved in peptide synthesis, drug discovery, and related fields where amino acid derivatives are of interest.

Introduction

N-Benzoyl-DL-valine is an amino acid derivative where the amino group of DL-valine is acylated with a benzoyl group. This modification is significant in various applications, including its use as an intermediate in the synthesis of more complex molecules and as a building block in peptide chemistry. The benzoylation of amino acids, a common protection strategy, is typically achieved through the Schotten-Baumann reaction. This reaction involves the treatment of an amine with an acid chloride in the presence of a base.[1][2][3] This guide will focus on the synthesis of N-Benzoyl-DL-Valine utilizing this well-established method.

Reaction Principle: The Schotten-Baumann Reaction

The synthesis of N-Benzoyl-DL-Valine from DL-Valine and benzoyl chloride is a classic example of the Schotten-Baumann reaction.[1][2] This reaction facilitates the acylation of amines, as well as alcohols and phenols, with acyl halides or anhydrides in the presence of an aqueous base.[3][4] The base, typically sodium hydroxide, serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the starting amine, and it helps to drive the reaction to completion.[2][4] The overall reaction can be generalized as the formation of an amide from an amine and an acyl chloride.[1][2]

Quantitative Data

The following table summarizes key quantitative data for the reactants and the product involved in the synthesis of N-Benzoyl-DL-Valine.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| DL-Valine | C₅H₁₁NO₂ | 117.15 | ~315 (decomposes)[5] |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | -1 |

| N-Benzoyl-DL-Valine | C₁₂H₁₅NO₃ | 221.26 | 132[6] |

Note: The melting point of DL-Valine is an approximate decomposition temperature.

Experimental Protocol

This section provides a detailed methodology for the synthesis of N-Benzoyl-DL-Valine.

4.1. Materials and Reagents

-

DL-Valine

-

Benzoyl Chloride

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated and dilute

-

Ethanol (for recrystallization)

-

Distilled Water

-

Ice

4.2. Equipment

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Buchner funnel and filter paper

-

pH indicator paper or pH meter

-

Melting point apparatus

4.3. Procedure

-

Dissolution of DL-Valine: In a suitable beaker, dissolve DL-Valine (0.01 mol) in a minimum amount of 10% aqueous sodium hydroxide solution. Gentle warming may be required to facilitate dissolution. Cool the solution to room temperature.

-

Benzoylation: While stirring the DL-Valine solution vigorously, slowly and portion-wise add benzoyl chloride (0.011 mol). The reaction is exothermic, and the temperature should be maintained below 25°C, using an ice bath if necessary. Continue stirring for approximately 15-20 minutes after the addition is complete. The reaction mixture should be kept alkaline throughout the addition, which can be checked with pH paper. If the solution becomes acidic, add more 10% NaOH solution.

-

Removal of Unreacted Benzoyl Chloride: After the main reaction, any unreacted benzoyl chloride is converted to sodium benzoate by the excess sodium hydroxide. Stir the mixture for an additional 10 minutes to ensure this conversion is complete.

-

Acidification and Precipitation: Carefully acidify the reaction mixture by adding concentrated hydrochloric acid dropwise while stirring in an ice bath. The N-Benzoyl-DL-Valine will precipitate out of the solution. Check the pH to ensure it is acidic (pH ~2-3).

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold water to remove any inorganic salts.

-

Purification by Recrystallization: The crude N-Benzoyl-DL-Valine can be purified by recrystallization from a suitable solvent, such as a dilute ethanol-water mixture. Dissolve the crude product in a minimum amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator. Determine the melting point of the dried product and, if desired, further characterize it using spectroscopic methods such as IR and NMR spectroscopy.

Visualizations

5.1. Experimental Workflow

Caption: Overall workflow for the synthesis of N-Benzoyl-DL-Valine.

5.2. Reaction Mechanism

References

- 1. collegedunia.com [collegedunia.com]

- 2. quora.com [quora.com]

- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzoyl-DL-valine 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

Benzoyl-DL-Valine CAS number and molecular weight

This technical guide provides essential information regarding the chemical properties of Benzoyl-DL-Valine, tailored for researchers, scientists, and professionals in drug development. Below, you will find key data, a general experimental workflow for characterization, and relevant structural information.

Core Compound Data

This compound is a derivative of the amino acid valine.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 2901-80-6 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 221.25 g/mol | [1][2][3][4][5] |

| Appearance | Solid, White to Almost white powder/crystal | [1][5] |

| Melting Point | 132°C | [2][4] |

| Boiling Point | 451.8±28.0 °C (Predicted) | [2] |

| Density | 1.157±0.06 g/cm³ (Predicted) | [2][3] |

Experimental Protocols: A General Workflow

While specific, novel experimental protocols for a well-established chemical like this compound are not typically published, a standard workflow for its characterization in a research setting is outlined below. This workflow ensures the identity, purity, and basic characteristics of the compound are confirmed before its use in further experimental applications.

The logical flow for characterizing a chemical standard such as this compound is illustrated in the following diagram. This process begins with compound acquisition and proceeds through identity and purity verification, concluding with preparation for experimental use.

As this compound is a derivative of an amino acid, it and similar compounds have been explored for their potential as ergogenic dietary substances.[1] Such applications would follow a rigorous characterization to ensure the quality of the material before any biological testing is undertaken.

References

A Technical Guide to the Solubility of Benzoyl-DL-Valine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-Benzoyl-DL-valine is a compound of interest in various chemical and pharmaceutical applications, including peptide synthesis and as a chiral resolving agent. A thorough understanding of its solubility in different organic solvents is fundamental for optimizing reaction conditions, designing efficient crystallization and purification processes, and developing stable formulations. Solubility data informs critical decisions in process scale-up and is a key parameter in determining the bioavailability of active pharmaceutical ingredients.

This guide addresses the current gap in publicly available quantitative solubility data for Benzoyl-DL-Valine. It provides a detailed, adaptable experimental protocol and a framework for the systematic determination and presentation of its solubility profile.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [1] |

| Molecular Weight | 221.25 g/mol | [1] |

| Melting Point | 132 °C | [1] |

| Appearance | White to almost white powder/crystal | [1] |

| Qualitative Solubility | Soluble in ethanol and acetone; limited solubility in water.[2] "Almost transparency" in Methanol.[1] |

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted isothermal equilibrium method for determining the solubility of a solid compound in a liquid solvent. This method is reliable and can be readily adapted for this compound and a variety of organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or temperature probe

-

Vials with airtight seals (e.g., screw-cap vials with PTFE septa)

-

Syringe filters (pore size appropriate to remove undissolved solids, e.g., 0.45 µm)

-

Syringes

-

Volumetric flasks

-

Drying oven or vacuum oven

-

High-Performance Liquid Chromatography (HPLC) system (optional, for concentration analysis)

Experimental Procedure

-

Sample Preparation: Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation at equilibrium.

-

Equilibration: Place the sealed vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient duration to ensure that equilibrium is reached. A typical equilibration time is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid particles to settle. It is critical to maintain the temperature of the system during this step to prevent any change in solubility.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid precipitation or dissolution of the solid due to temperature changes, the syringe can be pre-heated or pre-cooled to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed container.

-

Quantification: The concentration of this compound in the filtered solution can be determined using one of the following methods:

-

Gravimetric Method: Carefully evaporate the solvent from the pre-weighed container in a drying or vacuum oven until a constant weight is achieved. The mass of the remaining solid corresponds to the amount of dissolved this compound.

-

HPLC Method: Dilute the filtered solution with a suitable solvent to a known volume. Analyze the concentration of this compound using a validated HPLC method. This requires the development of a calibration curve with standards of known concentrations.

-

Data Calculation and Presentation

The solubility of this compound can be expressed in various units. The most common expressions are mole fraction (x), mass fraction (w), and grams of solute per 100 grams of solvent.

-

Mole Fraction (x): x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:

-

m₁ = mass of this compound

-

M₁ = molar mass of this compound (221.25 g/mol )

-

m₂ = mass of the solvent

-

M₂ = molar mass of the solvent

-

-

Mass Fraction (w): w = m₁ / (m₁ + m₂)

-

Grams per 100g of Solvent: Solubility = (m₁ / m₂) * 100

All experimentally determined quantitative data should be summarized in a structured table for easy comparison. A template for such a table is provided below.

Table 2: Template for Reporting Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) | Solubility (Mass Fraction, w) | Solubility (Mole Fraction, x) |

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Caption: Workflow for the experimental determination of this compound solubility.

Conclusion

While a comprehensive dataset on the solubility of this compound in organic solvents is not currently available in the public domain, this guide provides the necessary tools for researchers to generate this critical data. The detailed experimental protocol for the isothermal equilibrium method, along with guidelines for data calculation and presentation, offers a clear pathway for the systematic study of its solubility profile. The generation of such data will be invaluable for the scientific and industrial communities, enabling more efficient process design, development, and optimization in applications involving this compound.

References

Benzoyl-DL-Valine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Protected Amino Acid Derivative

Benzoyl-DL-valine, a synthetic derivative of the essential amino acid valine, serves as a crucial building block and intermediate in various chemical and biotechnological processes. Its utility spans from classical peptide synthesis to advanced applications in biocatalysis and medicinal chemistry. The benzoyl group provides protection for the amino functionality of valine, enabling regioselective reactions and facilitating the synthesis of complex molecules. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties and Data

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1 for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.26 g/mol |

| CAS Number | 2901-80-6 |

| Melting Point | 132 °C |

| Solubility | Soluble in methanol. |

| Appearance | White to almost white powder to crystal. |

| pKa | 3.79 ± 0.10 (Predicted) |

| Storage Temperature | Sealed in dry, Room Temperature. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-valine with benzoyl chloride in a basic medium.

Experimental Protocol:

Materials:

-

DL-Valine

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Petroleum ether

-

Ice

Procedure:

-

In a suitable reaction vessel, a mixture of 100 g (0.854 mole) of DL-valine, 200 ml of dioxane, and 350 ml of 2N sodium hydroxide solution (0.7 mole) is prepared and cooled to 0-5 °C with constant stirring.[1]

-

Simultaneously, 119 ml (1.025 moles) of benzoyl chloride and 760 ml of 2N sodium hydroxide solution (1.52 moles) are added to the reaction mixture. The addition rates are carefully controlled to maintain a basic pH and keep the temperature below 5 °C, as the reaction is exothermic.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to 20-25 °C and is stirred for an additional 2 hours.[1]

-

The mixture is then cooled to 0 °C and acidified with approximately 40 ml of concentrated sulfuric acid, leading to the precipitation of the product.[1]

-

The precipitate is collected by filtration, washed with water, and air-dried for 16 hours.[1]

-

The dried product is dissolved in ethyl acetate, and any residual water is decanted.[1]

-

Petroleum ether is added to the ethyl acetate solution to reprecipitate the purified product.[1]

-

The final product is collected and subjected to a high vacuum for 8 hours to remove any residual dioxane, yielding N-Benzoyl-DL-valine.[1]

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

1H NMR and 13C NMR Spectroscopy

General Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire 1H and 13C NMR spectra on a spectrometer (e.g., 300 MHz or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane - TMS).

Expected 1H NMR Signals (in CDCl₃): The spectrum will show characteristic signals for the aromatic protons of the benzoyl group, the methine proton of the valine backbone, the isopropyl methyl protons, and the amide and carboxylic acid protons.[2]

Expected 13C NMR Signals (in CDCl₃): The spectrum will display distinct signals for the carbonyl carbons (amide and carboxylic acid), the aromatic carbons, the alpha-carbon of the valine residue, and the carbons of the isopropyl group.

FTIR Spectroscopy

General Protocol:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H stretch of the amide, the C=O stretches of the amide and carboxylic acid, and the aromatic C-H and C=C vibrations.

Applications in Research and Development

This compound is a valuable tool in several areas of chemical and pharmaceutical research.

Enzymatic Resolution of DL-Valine

A primary application of this compound is in the enzymatic resolution of racemic valine to obtain enantiomerically pure L- and D-valine. This process utilizes the stereospecificity of certain enzymes, such as acylases, which selectively hydrolyze the N-acyl group from the L-enantiomer.

Experimental Workflow for Enzymatic Resolution:

Caption: Workflow for the enzymatic resolution of DL-valine.

Detailed Protocol for Enzymatic Resolution:

-

Enzyme Preparation: Prepare a solution of acylase from a source such as Aspergillus oryzae.

-

Reaction Setup: Dissolve N-Benzoyl-DL-Valine in an aqueous buffer at a specific concentration (e.g., 0.1 M). Adjust the pH to the optimal range for the enzyme (typically around pH 7-8).

-

Enzymatic Reaction: Add the acylase solution to the substrate solution and incubate at an optimal temperature (e.g., 37 °C) for a defined period (e.g., 24-48 hours). The enzyme will selectively hydrolyze the benzoyl group from L-valine.[1]

-

Separation: After the reaction, the mixture will contain L-valine and unreacted N-Benzoyl-D-Valine. These can be separated based on their different chemical properties, for instance, by ion-exchange chromatography or by adjusting the pH to selectively precipitate one component.

-

Isolation of D-Valine: The separated N-Benzoyl-D-Valine can be subjected to acid hydrolysis (e.g., refluxing with HCl) to cleave the benzoyl group and obtain D-valine.

Potential Role in Drug Development

N-benzoyl amino acid derivatives have been investigated for various biological activities. While specific studies on this compound are limited, the broader class of compounds has shown potential in several therapeutic areas.

Inhibition of LFA-1/ICAM-1 Interaction:

N-benzoyl amino acids have been identified as inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3] This interaction is a critical step in the adhesion and transendothelial migration of leukocytes, processes that are central to inflammatory and autoimmune responses.[4][5] By blocking this interaction, these compounds could potentially serve as anti-inflammatory agents.

Caption: Potential inhibition of the LFA-1/ICAM-1 interaction.

Antifungal Activity:

Derivatives of N-benzoyl-valine have been synthesized and evaluated for their antifungal activity against various fungal strains, such as Aspergillus fumigatus and Fusarium temperatum.[6][7] Some of these compounds have shown significant inhibition of fungal growth, suggesting that the N-benzoyl-valine scaffold could be a promising starting point for the development of new antifungal agents.[6][7] The proposed mechanism may involve the inhibition of essential fungal enzymes, such as chitinase.

Conclusion

This compound is a versatile and valuable compound for researchers and professionals in drug development and biotechnology. Its well-defined properties and straightforward synthesis make it an accessible starting material for various applications. From its established role in the production of chiral amino acids to its potential as a scaffold for the development of novel therapeutics, this compound continues to be a relevant and important molecule in the scientific landscape. Further research into its biological activities and the development of more efficient and sustainable enzymatic processes will undoubtedly expand its utility in the years to come.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 2-benzamido-3-methylbutanoic acid(2901-80-6) 1H NMR spectrum [chemicalbook.com]

- 3. N-Benzoyl amino acids as ICAM/LFA-1 inhibitors. Part 2: structure-activity relationship of the benzoyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. View of Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [jmcs.org.mx]

- 7. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity | Journal of the Mexican Chemical Society [jmcs.org.mx]

The Benzoyl Group in Amino Acid Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoyl (Bz) group serves as a robust and versatile protecting group for the amino functionality of amino acids, playing a critical role in peptide synthesis, the development of complex pharmaceutical compounds, and as a key structural motif in medicinal chemistry. Its stability under a range of reaction conditions, coupled with well-established methods for its introduction and removal, makes it a valuable tool in the synthetic chemist's arsenal. This technical guide provides an in-depth overview of the core principles of benzoyl group protection, including detailed experimental protocols, quantitative data on reaction efficiency, and its applications in modern drug discovery and development.

Introduction to the Benzoyl Protecting Group

The benzoyl group, with the chemical formula C₆H₅CO-, is an acyl-type protecting group. It is typically introduced to the nitrogen atom of an amino acid to form a stable amide bond, thereby preventing the amino group from participating in undesired side reactions during subsequent synthetic steps. The stability of the N-benzoyl bond is a key feature; it is generally resistant to acidic conditions and catalytic hydrogenation, which are often used to remove other common protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl), respectively. However, the benzoyl group can be cleaved under basic conditions, most commonly through hydrolysis.

The primary method for the introduction of the benzoyl group is the Schotten-Baumann reaction , which involves the acylation of the amino acid with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide or pyridine.[1][2] This reaction is typically fast, high-yielding, and can be performed under mild conditions.

Chemical Properties and Stability

The stability of the N-benzoyl group is a double-edged sword. While its robustness is advantageous in multi-step syntheses, its removal can sometimes require harsh conditions, particularly in the case of aliphatic amides.[3]

Key Stability Characteristics:

-

Acid Stability: The N-benzoyl group is highly stable to acidic conditions. For instance, it remains intact during the trifluoroacetic acid (TFA) treatment used for the removal of Boc groups in solid-phase peptide synthesis (SPPS).[4]

-

Base Lability: The benzoyl group is susceptible to cleavage by basic hydrolysis. The rate of hydrolysis is dependent on the strength and concentration of the base, as well as the temperature.

-

Stability to Reductive Cleavage: Unlike the Cbz group, the benzoyl group is stable to catalytic hydrogenolysis (e.g., H₂/Pd-C).[5]

Data Presentation: Quantitative Analysis of Benzoylation

The efficiency of N-benzoylation via the Schotten-Baumann reaction is influenced by factors such as the choice of base, solvent, and reaction temperature. The following tables summarize representative quantitative data for the synthesis of N-benzoyl amino acids.

Table 1: N-Benzoylation of Various Amino Acids under Schotten-Baumann Conditions

| Amino Acid | Base | Solvent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |

| Glycine | 10% NaOH | Water | 15-30 min | < 30 | ~90 | [6] |

| L-Proline | 1M NaOH | Water/Dichloromethane | 1-2 hours | 0-25 | 85-95 | [7] |

| L-Alanine | 2N NaOH | Water | 15-30 min | < 30 | High | [6] |

| L-Valine | Benzoic Anhydride | Acetic Acid | 2 hours | Reflux | 70 | |

| L-Phenylalanine | 2N NaOH | Water | 15-30 min | < 30 | High | [6] |

| L-Isoleucine | 2N NaOH | Water | 15-30 min | < 30 | High | [6] |

Table 2: Spectroscopic Data for Selected N-Benzoyl Amino Acids

| Compound | ¹H NMR (Solvent, δ ppm) | ¹³C NMR (Solvent, δ ppm) | FT-IR (cm⁻¹) | Reference |

| N-Benzoyl-glycine | (DMSO-d₆) δ 8.85 (t, 1H, NH), 7.80 (d, 2H, Ar), 7.41 (t, 2H, Ar), 3.96 (d, 2H, CH₂) | Data not readily available | 3950, 2850, 3730, 3650, 3600, 3300, 2900, 2850, 1950, 1900, 1850, 1800, 1750, 1600, 1650 | [8] |

| N-Benzoyl-DL-alanine | (DMSO-d₆) δ 8.48 (t, 1H, NH), 7.92 (d, 2H, Ar), 7.50 (t, 3H, Ar), 3.42 (dq, 1H, CH), 2.48 (d, 3H, CH₃) | Data not readily available | 3350, 3100, 2950, 1730, 1600 | [9] |

| N-Benzoyl-L-phenylalanine | Data available | (Solid-state) data available | Data not readily available | [10][11] |

| N-Benzoyl-L-leucine | Data available | Data available | Data available | [12][13] |

Experimental Protocols

The following sections provide detailed methodologies for the N-benzoylation of representative amino acids.

General Protocol for N-Benzoylation of Amino Acids (Schotten-Baumann Reaction)

This protocol is a generalized procedure adaptable for many amino acids.

Materials:

-

Amino Acid (1 equivalent)

-

Benzoyl Chloride (1.1 - 1.2 equivalents)

-

2N Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolution: Dissolve the amino acid (e.g., 20 mmol) in 60 mL of 2N NaOH solution and 30 mL of deionized water in a flask equipped with a magnetic stirrer.[6]

-

Cooling: Cool the solution to below 30°C in an ice bath.[6]

-

Addition of Benzoyl Chloride: While stirring vigorously, slowly add benzoyl chloride (20 mmol) to the solution over a period of 15-30 minutes. Maintain the temperature below 30°C.[6]

-

Reaction: Continue stirring for an additional 15-30 minutes after the addition is complete, or until the odor of benzoyl chloride is no longer detectable.

-

Acidification: Slowly acidify the reaction mixture with concentrated HCl until the pH is acidic (test with litmus paper). A precipitate of the N-benzoyl amino acid should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as dilute ethanol.

Nα-Benzoylation of Lysine

Selective protection of the α-amino group of lysine requires careful control of reaction conditions to avoid reaction at the ε-amino group.

Materials:

-

L-Lysine hydrochloride (1 equivalent)

-

Benzoyl Chloride (1.1 equivalents)

-

Sodium Bicarbonate (NaHCO₃) (3 equivalents)

-

Dioxane

-

Water

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolution: Dissolve L-lysine hydrochloride in a mixture of dioxane and water.

-

Basification: Cool the solution to 0°C and add sodium bicarbonate.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the stirred suspension at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with 1M HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography or recrystallization.

N-Benzoylation of Serine

The hydroxyl group of serine can also be acylated under Schotten-Baumann conditions. Selective N-benzoylation can be achieved by careful control of pH. At a pH of around 9, the amino group is sufficiently nucleophilic for acylation, while the hydroxyl group remains largely protonated and less reactive.

Materials:

-

L-Serine (1 equivalent)

-

Benzoyl Chloride (1.1 equivalents)

-

Sodium Carbonate (Na₂CO₃)

-

Dioxane or Tetrahydrofuran (THF) (as co-solvent if needed)

-

Water

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Dissolution: Dissolve L-serine in an aqueous solution of 1M sodium carbonate (2 equivalents) at 0°C. A co-solvent such as dioxane or THF can be added to aid solubility.

-

Acylation: Slowly add benzoyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

-

Extraction and Purification: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Deprotection of N-Benzoyl Amino Acids

The removal of the benzoyl group is typically achieved by basic hydrolysis.

Materials:

-

N-Benzoyl amino acid

-

Aqueous solution of a strong base (e.g., 2N NaOH or KOH)

-

Ethanol (as a co-solvent if needed)

-

Concentrated HCl

Procedure:

-

Hydrolysis: Dissolve the N-benzoyl amino acid in an aqueous solution of a strong base. Ethanol can be added to improve solubility. Reflux the mixture for several hours.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Neutralization: Cool the reaction mixture and carefully neutralize with concentrated HCl.

-

Isolation: The deprotected amino acid can be isolated by crystallization or ion-exchange chromatography.

Applications in Drug Development and Peptide Synthesis

The benzoyl group plays a significant role in various aspects of drug development and peptide synthesis.

-

Pharmaceutical Intermediates: N-benzoyl amino acids are valuable intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, antiviral agents, and anticancer drugs.[][15] The benzoyl moiety can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

-

Solid-Phase Peptide Synthesis (SPPS): While not as common as Boc or Fmoc for temporary Nα-protection in standard SPPS due to its relative stability, the benzoyl group can be used for the permanent protection of side-chain functionalities.[4] For example, the ε-amino group of lysine can be protected as a benzoyl derivative.

-

Improving Peptide Properties: The introduction of a benzoyl group can increase the hydrophobicity of peptides, which can be exploited to improve their retention in reversed-phase chromatography, aiding in purification and analysis.[16] However, this increased hydrophobicity can also lead to aggregation and solubility issues during the synthesis of long or hydrophobic peptide sequences.[4][17]

-

Medicinal Chemistry: The benzoylpiperidine and benzoylpiperazine fragments, which incorporate the benzoyl group, are considered privileged structures in medicinal chemistry due to their frequent appearance in bioactive compounds.[18]

Mandatory Visualizations

Experimental Workflow for N-Benzoylation

Caption: Workflow for the N-benzoylation of an amino acid via the Schotten-Baumann reaction.

Deprotection Workflow for N-Benzoyl Amino Acids

Caption: General workflow for the deprotection of N-benzoyl amino acids via basic hydrolysis.

Logical Relationship of Benzoyl Group in Peptide Synthesis

Caption: Logical relationship of the benzoyl group as a side-chain protecting group in SPPS.

Conclusion

The benzoyl group remains a highly relevant and effective protecting group for amino acids in the fields of organic synthesis and drug development. Its inherent stability and well-defined reactivity provide a high degree of orthogonality with other commonly used protecting groups. A thorough understanding of the principles of its introduction via the Schotten-Baumann reaction and its removal through basic hydrolysis is essential for its successful implementation. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists aiming to leverage the unique properties of the benzoyl group in their synthetic endeavors. As the demand for complex peptides and novel pharmaceutical agents continues to grow, the strategic application of established protecting groups like benzoyl will undoubtedly continue to be a cornerstone of modern chemical synthesis.

References

- 1. collegedunia.com [collegedunia.com]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. imedpub.com [imedpub.com]

- 7. benchchem.com [benchchem.com]

- 8. ijirset.com [ijirset.com]

- 9. N-BENZOYL-DL-ALANINE(1205-02-3) 1H NMR spectrum [chemicalbook.com]

- 10. Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. X-ray and 13C solid-state NMR studies of N-benzoyl-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. N-Acetyl-L-leucine(1188-21-2) 1H NMR [m.chemicalbook.com]

- 15. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzoyl derivatization as a method to improve retention of hydrophilic peptides in tryptic peptide mapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. Engaging with benzoyllysine through a π-π-π mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Benzoyl-DL-Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzoyl-DL-valine, a key derivative of the amino acid valine. The information presented herein is intended to support research and development activities by providing detailed nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, along with the methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for structural elucidation and purity assessment.

¹H NMR Spectral Data

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Tentative Assignment |

| ~9.0 - 11.27 | Broad Singlet | 1H | - | Carboxylic Acid (-COOH) |

| 7.81 | Doublet | 2H | - | Aromatic (ortho-protons of benzoyl group) |

| 7.52 | Triplet | 1H | - | Aromatic (para-proton of benzoyl group) |

| 7.45 | Triplet | 2H | - | Aromatic (meta-protons of benzoyl group) |

| 6.72 | Doublet | 1H | J = 8.5 Hz | Amide (-NH) |

| 4.81 | Doublet of Doublets | 1H | J = 8.5, 4.7 Hz | α-proton (-CH-COOH) |

| 2.35 | Multiplet | 1H | - | β-proton (-CH-(CH₃)₂) |

| 1.05 | Doublet | 3H | - | Methyl (-CH₃) |

| 1.03 | Doublet | 3H | - | Methyl (-CH₃) |

Note: Chemical shifts can vary slightly depending on the specific experimental conditions.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~174-178 | Carboxylic Acid Carbon (-COOH) |

| ~167-170 | Amide Carbonyl Carbon (-C=O) |

| ~132-135 | Aromatic Quaternary Carbon (C-1 of benzoyl group) |

| ~131-133 | Aromatic CH (para-C of benzoyl group) |

| ~128-130 | Aromatic CH (meta-C of benzoyl group) |

| ~126-128 | Aromatic CH (ortho-C of benzoyl group) |

| ~58-62 | α-Carbon (-CH-COOH) |

| ~30-34 | β-Carbon (-CH-(CH₃)₂) |

| ~18-20 | Methyl Carbons (-CH₃) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically obtained using a potassium bromide (KBr) pellet.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~2970-2870 | Medium | C-H stretch (Aliphatic) |

| ~1720-1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650-1630 | Strong | C=O stretch (Amide I) |

| ~1600-1450 | Medium-Strong | C=C stretch (Aromatic) |

| ~1550-1515 | Strong | N-H bend (Amide II) |

Experimental Protocols

The following sections detail the general methodologies for acquiring the NMR and IR spectroscopic data presented in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: Room temperature (typically 298 K).

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

-

Place approximately 1-2 mg of finely ground this compound and 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Gently grind the two substances together with an agate pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Instrument Parameters (General):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment should be recorded prior to analyzing the sample.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Discovery and History of N-Benzoyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl amino acids, a class of compounds at the intersection of xenobiotic metabolism and peptide chemistry, have a rich history that dates back to the early 19th century. The elucidation of their structure, synthesis, and biological significance has been intertwined with foundational developments in organic chemistry and biochemistry. This technical guide provides a comprehensive overview of the discovery and history of N-benzoyl amino acids, with a particular focus on the seminal compound, hippuric acid. It details the key scientific milestones, experimental methodologies, and the evolution of our understanding of their metabolic pathways.

The Discovery of Hippuric Acid: The Dawn of an Era

The story of N-benzoyl amino acids begins with the investigation of urine composition. In 1829, the renowned German chemist Justus von Liebig identified a substance in horse urine that was distinct from benzoic acid, which he named "hippuric acid" from the Greek words hippos (horse) and ouron (urine).[1][2] His work laid the groundwork for the field of metabolic chemistry, demonstrating that the body could chemically modify ingested substances.

Early Synthetic Endeavors and Structural Elucidation

Following its discovery, the chemical nature of hippuric acid remained a subject of investigation. A pivotal moment came in 1853 when French chemist Victor Dessaignes achieved the first chemical synthesis of hippuric acid. He accomplished this by reacting benzoyl chloride with the zinc salt of glycine.[1] This synthesis was crucial as it unequivocally established the structure of hippuric acid as N-benzoylglycine, a conjugate of benzoic acid and the amino acid glycine.

The Schotten-Baumann Reaction: A Cornerstone of N-Benzoylation

A significant advancement in the synthesis of N-benzoyl amino acids and amides, in general, was the development of the Schotten-Baumann reaction in 1883 by German chemists Carl Schotten and Eugen Baumann .[3][4][5][6] This robust and versatile method involves the acylation of an amine (or alcohol) with an acyl chloride in the presence of an aqueous base. The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3] This reaction quickly became, and remains, a fundamental tool in organic synthesis for the formation of amide bonds.

General Mechanism of the Schotten-Baumann Reaction

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate.[4][5][7]

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.[4]

-

Deprotonation: The base in the reaction mixture neutralizes the protonated amide and the hydrochloric acid byproduct.[3][4]

Early Metabolic Studies and Quantitative Analysis

The discovery that hippuric acid was a product of benzoic acid metabolism spurred further research into this detoxification pathway. Early studies focused on quantifying the excretion of hippuric acid in urine after the ingestion of benzoic acid or foods rich in benzoates. These investigations were crucial for understanding the liver's capacity for detoxification.

| Study Period | Investigator(s) | Subject | Dosage/Intake | Key Findings/Quantitative Data | Reference |

| Late 19th Century | Various | Humans | Ingestion of benzoic acid | Established the direct relationship between benzoic acid intake and increased hippuric acid excretion. | General Historical Accounts |

| Early 20th Century | Quick, A. J. | Humans | Oral dose of sodium benzoate | Developed the "hippuric acid test" for liver function, with normal excretion of at least 3g of hippuric acid in 4 hours after a 6g dose of sodium benzoate. | Probstein & Londe (1940)[8] |

| Mid 20th Century | Bryan, A. W. | Humans | Sodium benzoate | Studied the effect of liver injury on hippuric acid synthesis and its value in assessing renal function. | Bryan (1925)[8] |

| Late 20th Century | Ogata, M. et al. | Humans | Toluene exposure | Developed methods for quantitative determination of hippuric acid in urine as a biomarker for toluene exposure. | Ogata, et al. (1969)[9] |

Experimental Protocols from the Historical Literature

To provide a practical understanding of the historical context, this section details the experimental procedures for the synthesis of N-benzoyl amino acids and the isolation of hippuric acid from urine, based on early methodologies.

Synthesis of N-Benzoyl-L-Alanine (Adapted from historical Schotten-Baumann procedures)

This protocol describes the synthesis of N-benzoyl-L-alanine, a representative N-benzoyl amino acid.

Materials:

-

L-alanine

-

2N Sodium hydroxide solution

-

Benzoyl chloride

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

Dissolve L-alanine (0.2 mole, 17.8 g) in 120 mL of 2N sodium hydroxide solution in a flask, cooling the mixture in an ice bath to 0-5°C.

-

In ten alternating portions, add benzoyl chloride (0.22 mole, 30.0 g) and 120 mL of 2N sodium hydroxide solution to the L-alanine solution with vigorous shaking and continuous cooling. Ensure the reaction mixture remains alkaline throughout the addition.

-

After the addition is complete, shake the mixture for an additional 15 minutes at room temperature.

-

Acidify the resulting clear solution with concentrated hydrochloric acid to a pH of 2 while cooling in an ice bath.

-

The product, N-benzoyl-L-alanine, will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold water, and dry. The expected yield is approximately 27.8 g.[10]

Historical Method for the Isolation of Hippuric Acid from Urine

This protocol is based on early methods for extracting hippuric acid from the urine of herbivores.

Materials:

-

Herbivore urine (e.g., from horse or buffalo)

-

Ammonium sulfate

-

Concentrated sulfuric acid or hydrochloric acid

-

Activated charcoal

-

Hot water for recrystallization

Procedure:

-

Collect a large volume of urine (e.g., 3.5 liters).[11]

-

Filter the urine to remove any solid impurities.

-

Concentrate the urine by boiling to a smaller volume (e.g., 100 mL).[11]

-

Saturate the concentrated urine with ammonium sulfate to precipitate proteins and other impurities.

-

Filter the solution to remove the precipitated solids.

-

Acidify the filtrate with concentrated sulfuric or hydrochloric acid. Upon cooling, crude hippuric acid will crystallize out.

-

Collect the crude crystals by filtration.

-

For purification, dissolve the crude hippuric acid in boiling water, add activated charcoal to decolorize the solution, and filter while hot.

-

Allow the filtrate to cool slowly to obtain pure, needle-like crystals of hippuric acid.

The Metabolic Pathway of Hippuric Acid Synthesis

The synthesis of hippuric acid is a key pathway in the metabolism of xenobiotics containing a carboxylic acid moiety. This process primarily occurs in the mitochondria of liver and kidney cells.[12] The pathway involves two main enzymatic steps:

-

Activation of Benzoic Acid: Benzoic acid is first activated to its coenzyme A (CoA) thioester, benzoyl-CoA. This reaction is catalyzed by acyl-CoA synthetase medium-chain family member 2B (ACSM2B) and requires ATP.[13][14][15]

-

Conjugation with Glycine: The benzoyl group is then transferred from benzoyl-CoA to the amino group of glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) , yielding hippuric acid and regenerating free CoA.[12][13][16]

This pathway is crucial for detoxifying benzoic acid and preventing the sequestration of the essential cofactor Coenzyme A.[13]

Beyond Hippuric Acid: The Benzoylation of Other Amino Acids

While hippuric acid is the most studied N-benzoyl amino acid from a historical perspective, the Schotten-Baumann reaction and other synthetic methods have been applied to a wide range of amino acids. The synthesis of compounds like N-benzoyl-L-alanine and N-benzoyl-L-arginine has been important for peptide synthesis and the development of enzyme substrates.[10][17][18] For example, Nα-benzoyl-L-arginine derivatives are well-known substrates for the enzyme trypsin.[19][20]

Conclusion

The discovery and study of N-benzoyl amino acids, initiated by the characterization of hippuric acid, have played a significant role in the development of organic chemistry, biochemistry, and toxicology. From Liebig's initial observations to the elucidation of the enzymatic machinery responsible for their synthesis, the journey of understanding these molecules highlights the intricate processes of metabolism and detoxification. The foundational synthetic methods developed over a century ago continue to be relevant, demonstrating the enduring legacy of this fascinating class of compounds in modern scientific research.

References

- 1. Hippuric acid - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. byjus.com [byjus.com]

- 4. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. chemistnotes.com [chemistnotes.com]

- 7. brainly.com [brainly.com]

- 8. THE RELATION OF HIPPURIC ACID EXCRETION TO THE VOLUME OF THE URINE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative determination in urine of hippuric acid and m- or p-methylhippuric acid, metabolites of toluene and m- or p-xylene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN104151204A - Synthesis method of N-Alpha-benzoyl-DL-arginine paranitroaniline hydrochloride - Google Patents [patents.google.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. researchgate.net [researchgate.net]

- 20. Benzoyl-L-arginine | C13H18N4O3 | CID 97369 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Storage of Benzoyl-DL-Valine

Disclaimer: As of late 2025, a comprehensive literature search has revealed a notable absence of specific, publicly available experimental stability studies on Benzoyl-DL-Valine. Consequently, this guide provides a framework based on established principles for analogous N-acyl amino acids and outlines the standard methodologies for such an investigation. The quantitative data presented in the tables are illustrative examples, and the degradation pathways are proposed based on chemical principles rather than direct experimental evidence for this compound.

Introduction

This compound, an N-acyl derivative of the amino acid valine, is a compound of interest in various research and development sectors, including its use as a building block in peptide synthesis and as a potential component in pharmaceutical formulations. Understanding the stability of this compound is critical for ensuring its quality, efficacy, and safety throughout its lifecycle, from synthesis and purification to storage and application.

This technical guide provides a comprehensive overview of the key considerations for the stability and storage of this compound. It is intended for researchers, scientists, and drug development professionals who work with this and similar compounds. The guide covers recommended storage conditions, potential degradation pathways, and standardized experimental protocols for stability assessment, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Recommended Storage Conditions

Based on information from various chemical suppliers, the following storage conditions are recommended for this compound to ensure its long-term stability.

| Form | Storage Temperature | Duration | Recommendations |

| Solid (Powder) | -20°C | Up to 3 years | For long-term storage, sealed from moisture and light.[1] |

| 4°C | Up to 2 years | For intermediate-term storage, in a well-sealed container.[1] | |

| Room Temperature | Variable | For short-term use, store in a cool, dry, and dark place (ideally <15°C).[2][3] | |

| In Solvent | -80°C | Up to 6 months | For stock solutions, aliquoted to avoid repeated freeze-thaw cycles.[1] |

| -20°C | Up to 1 month | For working solutions, suitable for short-term storage.[1] |

General Handling Precautions:

-

Handle in a well-ventilated area.[4]

-

Wear appropriate personal protective equipment, including gloves and eye protection.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Store in a tightly closed container in a dry and cool place.[4][5]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been experimentally elucidated in the public domain, potential degradation routes can be postulated based on the chemical structure of N-acyl amino acids. The primary sites susceptible to degradation are the amide bond and the carboxylic acid group.

Hydrolytic Degradation

The amide bond in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield benzoic acid and DL-valine. Studies on other N-benzoylamino acids have shown that the rate of hydrolysis is influenced by pH and temperature.[1] Mild acidic conditions have been reported to cause unexpected hydrolytic instability in some N-acylated amino acid amides.

References

- 1. jordilabs.com [jordilabs.com]

- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 3. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. database.ich.org [database.ich.org]

- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to the Chiral Resolution of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property of amino acids, with the vast majority existing as L-enantiomers in nature. However, D-amino acids play crucial roles in various biological processes and are increasingly utilized as chiral building blocks in the pharmaceutical industry. The stereospecific synthesis or separation of amino acid enantiomers is therefore of paramount importance. This guide provides a comprehensive overview of the core techniques employed for the chiral resolution of amino acids, focusing on enzymatic resolution, diastereomeric crystallization, and chromatographic methods. Detailed experimental protocols, comparative quantitative data, and visual workflows are presented to aid researchers in selecting and implementing the most suitable resolution strategy.

Enzymatic Resolution

Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers of a racemic amino acid derivative. This method is prized for its mild reaction conditions, high efficiency, and environmental friendliness.[1][2][3] Kinetic resolution is a common approach where one enantiomer is selectively transformed, allowing for the separation of the unreacted enantiomer from the product.

Kinetic Resolution of Amino Acid Derivatives

In a typical kinetic resolution, a racemic mixture of a derivatized amino acid, such as an N-acyl amino acid or an amino acid ester, is exposed to an enzyme like a lipase or an acylase. The enzyme preferentially catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer in its derivatized form. The resulting mixture of the free amino acid and the derivatized amino acid can then be separated based on their different physicochemical properties. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[4]

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate pool for the enzymatic reaction is constantly replenished, theoretically allowing for a 100% yield of the desired enantiomer.[5][6] This is often achieved by using a racemizing agent, such as an α-amino-ε-caprolactam racemase, in conjunction with a stereoselective amidase.[7][8]

Quantitative Data for Enzymatic Resolution

The efficiency of enzymatic resolution is typically evaluated by the enantiomeric excess (ee) of the product and the overall yield. The following table summarizes representative data for the enzymatic resolution of various amino acids.

| Amino Acid Derivative | Enzyme | Resolution Method | Product Enantiomer | ee (%) | Yield (%) | Reference |

| N-Boc-phenylalanine ethyl thioester | Subtilisin A | Dynamic Kinetic Resolution | (R)-N-Boc-phenylalanine | >99.5 | 97 | [3] |

| (±)-1-(2-furyl) ethanol | Lipase | Kinetic Resolution | (S)-acetate | >99 | 49 | [9] |

| Racemic Naproxen methyl ester | Candida rugosa lipase | Kinetic Resolution | (S)-Naproxen | >99 | 49 | [9] |

| L-alanine amide | D-aminopeptidase & ACL racemase | Dynamic Kinetic Resolution | D-alanine | >99 | ~100 | [8] |

| N-acetyl-(±)-phenylalanine | Aminoacylase | Kinetic Resolution | L-phenylalanine | >99 | ~85 | [10] |

Experimental Protocols for Enzymatic Resolution

-

Substrate Preparation: Dissolve N-acetyl-DL-amino acid (100 mM) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5) containing a co-solvent like tert-butanol (10% v/v) if necessary to improve solubility.

-

Enzyme Addition: Add a commercially available immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) to the substrate solution. The enzyme loading is typically 1-10% (w/w) of the substrate.

-

Reaction: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess of the product and the remaining substrate.

-

Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Separation: Acidify the reaction mixture to protonate the newly formed L-amino acid. Extract the unreacted N-acetyl-D-amino acid with an organic solvent (e.g., ethyl acetate). The aqueous layer contains the L-amino acid.

-

Isolation: Isolate the L-amino acid from the aqueous layer by ion-exchange chromatography or crystallization. The N-acetyl-D-amino acid can be recovered from the organic extract.

Diastereomeric Crystallization

Diastereomeric crystallization is a classical and industrially significant method for chiral resolution.[11][12] It involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.[11][13]

Principle of Diastereomeric Resolution

The key to this method is the selection of an appropriate chiral resolving agent that forms diastereomeric salts with significantly different solubilities in a particular solvent. For racemic amino acids (which are amphoteric), both chiral acids and chiral bases can be used as resolving agents. Common resolving agents include tartaric acid, mandelic acid, and brucine.[11][14] Once the less soluble diastereomer crystallizes, it can be isolated by filtration. The resolving agent is then removed to yield the enantiomerically pure amino acid.

Crystallization-Induced Asymmetric Transformation (CIAT)

Similar to DKR in enzymatic resolution, crystallization-induced asymmetric transformation (CIAT) can be employed to achieve a theoretical yield of 100%.[12][15][16] In CIAT, the more soluble diastereomer in the mother liquor is continuously epimerized back to the less soluble form, which then crystallizes out of solution. This process requires a reversible equilibrium between the two diastereomers in solution.

Quantitative Data for Diastereomeric Crystallization

The success of diastereomeric resolution is measured by the diastereomeric excess (de) of the crystallized salt and the overall yield of the desired enantiomer.

| Racemic Amino Acid | Chiral Resolving Agent | Solvent | Isolated Diastereomer | de (%) | Yield (%) | Reference |

| Phenylalanine | (+)-Tartaric Acid | Water | L-Phenylalanine-(+)-tartrate | >98 | ~85 | [10] |

| 2-Amino-2-(4-chlorophenyl)acetic acid | (+)-10-Camphorsulfonic acid | Methanol | (R)-amino acid salt | >95 | High | [13] |

| Pivaldehyde-derived α-amino nitrile | (R)-Phenylglycine amide | Water | (R,S)-amino nitrile | >99 | 93 | [15] |

Experimental Protocols for Diastereomeric Crystallization

-

Salt Formation: Dissolve the racemic amino acid in a suitable solvent (e.g., water, ethanol, or a mixture). In a separate container, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary.

-

Mixing and Cooling: Slowly add the resolving agent solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. Seeding with a small crystal of the desired diastereomeric salt can facilitate crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

-

Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.

-

Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add an acid or base to neutralize the resolving agent. This will precipitate the enantiomerically pure amino acid, which can then be collected by filtration.

-

Recovery of Resolving Agent: The resolving agent can be recovered from the mother liquor for reuse.

Chromatographic Resolution

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for both the analytical and preparative separation of amino acid enantiomers. These methods offer high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used method for the enantioseparation of amino acids. There are two main approaches:

-

Direct Methods: Utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Common CSPs for amino acid resolution are based on polysaccharides, proteins, cyclodextrins, and crown ethers.[17]

-

Indirect Methods: Involve pre-column derivatization of the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase.[18]

Gas Chromatography (GC)

For GC analysis, amino acids, which are non-volatile, must first be derivatized to increase their volatility. Chiral separation is then achieved using a capillary column coated with a chiral stationary phase.[19][20][21]

Quantitative Data for Chromatographic Resolution

The performance of chromatographic resolution is assessed by parameters such as the resolution factor (Rs), retention times (tR), and the enantiomeric excess (ee) of the separated peaks.

Table: Chiral HPLC Resolution of Underivatized Amino Acids on a Crown Ether-Based CSP

| Amino Acid | L-Enantiomer tR (min) | D-Enantiomer tR (min) | Resolution (Rs) | Reference |

| Histidine | - | - | 1.99 | [22] |

| Leucine | - | - | 9.26 | [22] |

| Alanine | 3.20 | 3.85 | 2.31 | [23] |

| Valine | 3.35 | 4.21 | 2.89 | [23] |

| Isoleucine | 3.45 | 4.52 | 3.35 | [23] |

Table: Chiral GC Resolution of N-trifluoroacetyl-O-methyl Amino Acid Derivatives

| Amino Acid | L-Enantiomer tR (min) | D-Enantiomer tR (min) | Resolution (Rs) | Reference |

| Alanine | 15.2 | 15.5 | >1.5 | [24] |

| Valine | 18.1 | 18.4 | >1.5 | [24] |

| Leucine | 21.3 | 21.6 | >1.5 | [24] |

| Proline | 22.5 | 22.8 | >1.5 | [24] |

Experimental Protocols for Chromatographic Resolution

-

Column: Select a suitable chiral stationary phase, for example, a crown ether-based column (e.g., CROWNPAK CR-I(+)).

-

Mobile Phase: Prepare an acidic aqueous mobile phase, such as perchloric acid solution (pH 1.0-2.0). The exact composition may need to be optimized for the specific amino acids being separated.

-

Sample Preparation: Dissolve the racemic amino acid mixture in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.

-

HPLC Conditions:

-

Flow rate: 0.5-1.0 mL/min

-

Column temperature: 20-25 °C

-

Detection: UV at 210 nm or by mass spectrometry.

-

-

Injection: Inject a small volume (e.g., 5-20 µL) of the sample onto the column.

-

Analysis: Identify and quantify the enantiomers based on their retention times and peak areas.

-

Derivatization:

-

Esterification: React the amino acid sample with an acidic alcohol (e.g., 3 M HCl in isopropanol) at elevated temperature (e.g., 110 °C) to form the amino acid ester.

-

Acylation: After removing the excess alcohol, acylate the amino group using an acylating agent such as trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., dichloromethane).

-

-

Column: Use a chiral capillary column, for instance, one coated with a cyclodextrin derivative (e.g., Chirasil-Val).

-

GC Conditions:

-

Injector temperature: 250 °C

-

Carrier gas: Helium

-

Oven temperature program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 4 °C/min).

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.

-

Analysis: Separate and quantify the diastereomeric derivatives based on their retention times.

Conclusion

The chiral resolution of amino acids is a critical process in both academic research and industrial applications. This guide has detailed the principles, quantitative performance, and experimental protocols for the three primary resolution techniques: enzymatic resolution, diastereomeric crystallization, and chromatographic methods. The choice of the most appropriate method depends on factors such as the scale of the separation, the desired purity of the enantiomers, the cost of reagents and equipment, and the specific properties of the amino acid . By understanding the fundamentals and practical aspects of each technique, researchers and drug development professionals can effectively navigate the challenges of obtaining enantiomerically pure amino acids for their specific needs.

References

- 1. An Update: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamic kinetic resolution of amino acid amide catalyzed by D-aminopeptidase and alpha-amino-epsilon-caprolactam racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Chiral resolution - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 15. pubs.acs.org [pubs.acs.org]